molecular formula C17H14BrN3O2 B2361476 3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 941876-38-6

3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B2361476
CAS No.: 941876-38-6
M. Wt: 372.222
InChI Key: LKRLLAPWTYMMJQ-UHFFFAOYSA-N
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Description

3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a complex organic compound that features a bromine atom, a pyrido[1,2-a]pyrimidine core, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves multi-step organic reactions. One common route includes the bromination of a suitable precursor, followed by the formation of the pyrido[1,2-a]pyrimidine core and subsequent coupling with benzamide.

    Formation of Pyrido[1,2-a]pyrimidine Core: This step involves cyclization reactions using appropriate starting materials like 2,7-dimethylpyridine and formamide under acidic conditions.

    Coupling with Benzamide: The final step involves coupling the brominated pyrido[1,2-a]pyrimidine intermediate with benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as automated purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules like proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition of key enzymes or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N,N-dimethylbenzamide
  • 2-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
  • 3-bromo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide

Uniqueness

3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of the pyrido[1,2-a]pyrimidine core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-bromo-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-10-6-7-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-3-5-13(18)8-12/h3-9H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRLLAPWTYMMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)Br)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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